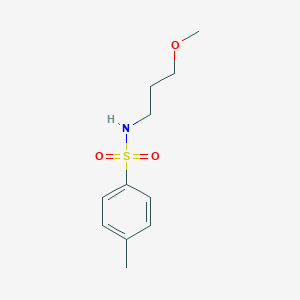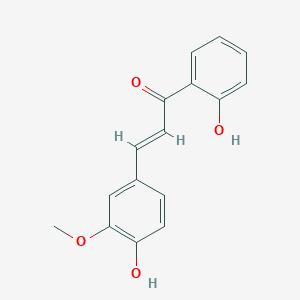![molecular formula C17H18N2O3S B409960 N-[(2,5-二甲氧基苯基)氨基硫羰基]-4-甲基苯甲酰胺 CAS No. 333414-92-9](/img/structure/B409960.png)
N-[(2,5-二甲氧基苯基)氨基硫羰基]-4-甲基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2,5-dimethoxyphenyl)carbamothioyl]-4-methylbenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of benzamide derivatives, which are known for their diverse biological activities and coordination behavior with transition metals.
科学研究应用
N-[(2,5-dimethoxyphenyl)carbamothioyl]-4-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their structural and catalytic properties.
Biology: Investigated for its potential antimicrobial activity against various bacterial and fungal strains.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethoxyphenyl)carbamothioyl]-4-methylbenzamide typically involves the reaction of 2,5-dimethoxyaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with thiocarbamoyl chloride to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
N-[(2,5-dimethoxyphenyl)carbamothioyl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to 80°C.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous solvents like ether or tetrahydrofuran; room temperature to reflux.
Substitution: Halides, amines; polar aprotic solvents like dimethylformamide or acetonitrile; room temperature to 100°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated or aminated derivatives
作用机制
The mechanism of action of N-[(2,5-dimethoxyphenyl)carbamothioyl]-4-methylbenzamide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
N-[(2,5-dimethoxyphenyl)carbamothioyl]-4-methylbenzamide can be compared with other benzamide derivatives, such as:
- N-(2,4-dimethoxyphenyl)carbamothioyl]-4-methylbenzamide
- N-(2,5-dimethoxyphenyl)carbamothioyl]-3-methylbenzamide
- N-(2,5-dimethoxyphenyl)carbamothioyl]-2-methylbenzamide
These compounds share similar structural features but differ in the position of the substituents on the benzene ring. The unique combination of substituents in N-[(2,5-dimethoxyphenyl)carbamothioyl]-4-methylbenzamide contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
N-[(2,5-dimethoxyphenyl)carbamothioyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-11-4-6-12(7-5-11)16(20)19-17(23)18-14-10-13(21-2)8-9-15(14)22-3/h4-10H,1-3H3,(H2,18,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDZZYTZABESDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethoxy)-acetic acid](/img/structure/B409878.png)
![5-bromo-1-{[5-(2-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methyl}-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B409881.png)
![N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]nicotinamide](/img/structure/B409884.png)
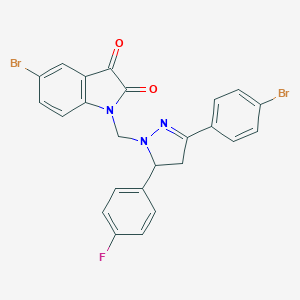
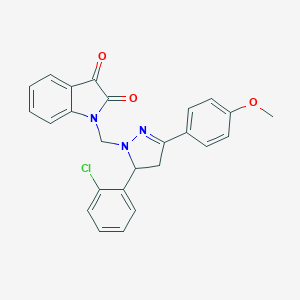
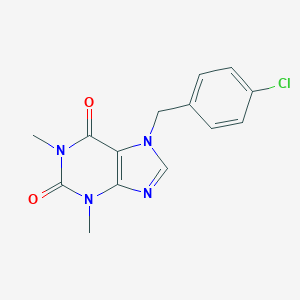
![8,8-dimethyl-2,9-dioxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromene-10-carbaldehyde oxime](/img/structure/B409891.png)
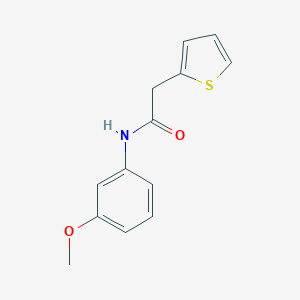
![2-{2-[(5-{3-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxo-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B409895.png)
![1,4-Bis[(2-methyl-5-nitrophenyl)sulfonyl]-1,4-diazepane](/img/structure/B409897.png)
![1,4-Bis[(2,4-dichloro-5-methylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B409898.png)
